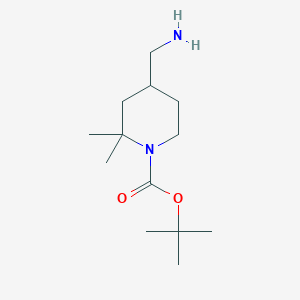

tert-Butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate

CAS No.: 1534465-74-1

Cat. No.: VC5099710

Molecular Formula: C13H26N2O2

Molecular Weight: 242.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1534465-74-1 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.363 |

| IUPAC Name | tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(9-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3 |

| Standard InChI Key | JQUDBVQYJKBHIZ-UHFFFAOYSA-N |

| SMILES | CC1(CC(CCN1C(=O)OC(C)(C)C)CN)C |

Introduction

Chemical and Structural Properties

Key Structural Features:

-

Boc Protection: The tert-butoxycarbonyl group enhances solubility in organic solvents and prevents unwanted side reactions at the piperidine nitrogen during synthesis.

-

2,2-Dimethyl Substituents: These groups introduce steric hindrance, influencing the compound’s conformational flexibility and reactivity.

-

4-Aminomethyl Group: A primary amine (-CH₂NH₂) provides a site for further derivatization, such as amide bond formation or Schiff base synthesis.

Physical and Spectroscopic Data

While experimental data for this specific compound are scarce, analogues suggest the following properties:

-

Solubility: Likely soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and poorly soluble in water due to the Boc group .

-

Stability: Stable under inert atmospheres but susceptible to acidic conditions, which cleave the Boc protecting group.

-

Spectroscopy:

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 4-(aminomethyl)-2,2-dimethylpiperidine-1-carboxylate likely follows a multi-step sequence analogous to related piperidine derivatives:

-

Piperidine Ring Formation:

-

Aminomethylation:

-

Boc Protection:

Example Reaction Scheme:

Industrial-Scale Considerations

Industrial production may employ continuous flow reactors to enhance yield and reduce reaction times. For instance, microreactor systems have been reported to improve the efficiency of Boc protection steps by ensuring precise temperature control and mixing .

Applications in Scientific Research

Medicinal Chemistry

The compound’s primary application lies in drug discovery, where it serves as a versatile building block:

-

Central Nervous System (CNS) Drug Development: The aminomethyl group facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), making it valuable for synthesizing potential antipsychotics or antidepressants .

-

Prodrug Synthesis: The Boc group can be selectively removed under acidic conditions to generate free amines, enabling the creation of prodrugs with improved bioavailability .

Material Science

In polymer chemistry, the compound’s rigid piperidine core and functional groups contribute to the development of high-performance materials:

-

Epoxy Resins: Incorporation into cross-linking agents enhances thermal stability and mechanical strength .

-

Ionic Liquids: Functionalization with ionic side chains yields novel electrolytes for battery applications .

Catalysis

The aminomethyl group can coordinate to metal centers, enabling use in asymmetric catalysis:

-

Chiral Ligands: When complexed with transition metals (e.g., palladium or ruthenium), these derivatives catalyze enantioselective reactions, such as hydrogenations or cross-couplings .

Comparative Analysis with Analogues

The 2,2-dimethyl substitution in the target compound confers greater steric hindrance compared to 3,3-dimethyl analogues, potentially altering its reactivity in nucleophilic substitutions or metal-catalyzed reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume